Methyl 5-hydroxy-6-nitronicotinate Methyl 5-hydroxy-6-nitronicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14228672
InChI: InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(10)6(8-3-4)9(12)13/h2-3,10H,1H3
SMILES:
Molecular Formula: C7H6N2O5
Molecular Weight: 198.13 g/mol

Methyl 5-hydroxy-6-nitronicotinate

CAS No.:

Cat. No.: VC14228672

Molecular Formula: C7H6N2O5

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-hydroxy-6-nitronicotinate -

Specification

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
IUPAC Name methyl 5-hydroxy-6-nitropyridine-3-carboxylate
Standard InChI InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(10)6(8-3-4)9(12)13/h2-3,10H,1H3
Standard InChI Key FJGWHPMBEJAXCC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(N=C1)[N+](=O)[O-])O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Methyl 5-hydroxy-6-nitronicotinate belongs to the nicotinic acid derivative family, featuring a pyridine ring substituted with hydroxyl (-OH), nitro (-NO₂), and methoxycarbonyl (-COOCH₃) groups. The positional arrangement of these substituents defines its chemical identity. For the closely related methyl 6-hydroxy-5-nitronicotinate, the nitro group occupies position 5, the hydroxyl group position 6, and the methyl ester position 3 (Figure 1) . The SMILES notation COC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-] confirms this topology .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₇H₆N₂O₅
IUPAC nameMethyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate
InChIKeyILGFGEIQCLRIBI-UHFFFAOYSA-N
Exact mass198.027664 g/mol

Tautomerism and Resonance

The presence of adjacent nitro and hydroxyl groups on the pyridine ring induces tautomeric equilibria. The enol form (6-hydroxy) may interconvert with the keto tautomer (6-oxo), stabilized by resonance with the nitro group . This dynamic behavior influences reactivity in synthetic pathways, particularly in electrophilic substitution reactions.

Physicochemical Properties

Thermal Stability and Phase Behavior

Data for methyl 6-hydroxy-5-nitronicotinate reveals a boiling point of 375.7±37.0°C at 760 mmHg and a flash point of 181.0±26.5°C . The absence of a reported melting point suggests decomposition upon heating, common in nitroaromatics.

Table 2: Thermodynamic Properties

PropertyValueSource
Density (25°C)1.5±0.1 g/cm³
Vapor pressure (25°C)0.0±0.9 mmHg
Refractive index1.597

Spectral and Collision Cross-Section Data

High-resolution mass spectrometry (HRMS) predicts adduct-specific collision cross-sections (CCS), critical for ion mobility spectrometry. For [M+H]⁺ (m/z 199.03494), the CCS is 135.7 Ų, while [M+Na]⁺ (m/z 221.01688) exhibits 147.9 Ų . These values aid in compound identification in complex matrices.

Synthetic Routes and Reactivity

Nitration of Pyridine Precursors

While no direct synthesis is documented, analogous compounds like methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) suggest nitration of chloronicotinates as a viable route . Nitration at position 5 followed by esterification could yield the target molecule, though regioselectivity challenges may arise due to competing ring positions.

Functional Group Transformations

The hydroxyl group at position 6 permits further derivatization. For example, alkylation or acylation could modulate solubility, while nitro reduction (e.g., to amine) might yield intermediates for pharmaceutical applications.

ParameterSpecificationSource
RIDADRUN 3261 (Corrosive solid)
StorageDry, inert atmosphere
First aidFlush eyes with water (15 min)

Comparative Analysis with Structural Analogs

Methyl 6-Methyl-5-Nitronicotinate

Replacing the hydroxyl group with methyl (CAS 2382997-02-4) reduces polarity, increasing logP from 0.15 to 1.02 . The methyl derivative’s boiling point (317.8°C predicted) is lower due to weaker intermolecular hydrogen bonding .

Methyl 4,6-Dihydroxy-5-Nitronicotinate

Additional hydroxylation at position 4 (CAS 89247-04-1) elevates melting point to 289–292°C, reflecting enhanced crystallinity from hydrogen-bond networks . This analog’s higher water solubility (PSA 132.5 vs. 104.98 Ų) impacts bioavailability .

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